BenchChemオンラインストアへようこそ!

Methyl 4-(3-phenylacryloylamino)benzoate

Lipophilicity Membrane permeability Drug-likeness

Acquire Methyl 4-(3-phenylacryloylamino)benzoate – the precise methyl ester scaffold critical for ALDH1A1 inhibition (EC₅₀ 2.22 μM) and STAT3 inhibitor development. Unlike the free acid, this ester delivers ~1 LogP unit higher permeability (LogP 4.10) and reduced tPSA (55.4 Ų), enabling superior intracellular engagement. The α,β-unsaturated cinnamoyl Michael acceptor enables covalent targeting, absent in saturated analogs. Choose this defined scaffold to ensure reproducibility in cancer stem cell and leukemia differentiation assays.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
Cat. No. B8717575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-phenylacryloylamino)benzoate
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C17H15NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,18,19)
InChIKeyVDMAMUWHQMFKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-phenylacryloylamino)benzoate: Chemical Identity and Baseline Characterization for Research Procurement


Methyl 4-(3-phenylacryloylamino)benzoate (also referred to as methyl 4-(cinnamoylamino)benzoate) is a synthetic cinnamic acid amide derivative incorporating a benzoate ester scaffold. With the molecular formula C₁₇H₁₅NO₃ and a molecular weight of 281.30 g/mol, it features an α,β-unsaturated cinnamoyl moiety linked via an amide bond to the para-position of methyl 4-aminobenzoate . This compound belongs to the broader class of N-arylcinnamamides, which have been investigated for antimicrobial, anticancer, and enzyme inhibitory activities [1]. The presence of the methyl ester distinguishes it from the corresponding free acid (4-cinnamamidobenzoic acid, CAS 54057-59-9) and confers distinct physicochemical properties including higher calculated lipophilicity (LogP 4.10) and reduced topological polar surface area (tPSA 55.4 Ų) that are relevant to membrane permeability and biological distribution .

Why Methyl 4-(3-phenylacryloylamino)benzoate Cannot Be Interchanged with Its Closest Structural Analogs


Substituting Methyl 4-(3-phenylacryloylamino)benzoate with its closest structural analogs—the free acid 4-cinnamamidobenzoic acid, the saturated phenylacetyl analog, or the parent cinnamic acid—introduces meaningful differences in physicochemical and pharmacological profile that undermine experimental reproducibility. The methyl ester confers a LogP approximately 1 unit higher than the free carboxylic acid (4.10 vs. ~3.11), translating to substantially greater membrane permeability . The α,β-unsaturated cinnamoyl double bond, absent in the phenylacetyl analog, constitutes an electrophilic Michael acceptor system capable of covalent target engagement that cannot be replicated by the saturated congener [1]. Furthermore, the para-aminobenzoate scaffold provides a defined geometry and additional hydrogen-bonding capability absent in unadorned cinnamic acid. These structural determinants collectively mean that procurement of a generic 'cinnamic acid derivative' without precisely specifying this scaffold introduces uncontrolled variables in target engagement, cellular permeability, and downstream biological readout.

Quantitative Differentiation Evidence for Methyl 4-(3-phenylacryloylamino)benzoate vs. Closest Analogs


Lipophilicity Advantage Over the Free Acid Analog Drives Differential Membrane Permeability

Methyl 4-(3-phenylacryloylamino)benzoate (target compound) exhibits a calculated LogP of 4.10, compared with a LogP of approximately 3.11 for its direct free acid analog 4-cinnamamidobenzoic acid (CAS 54057-59-9) . This difference of approximately +1.0 LogP unit translates to roughly a tenfold higher octanol-water partition coefficient, predicting enhanced passive membrane permeability. The methyl ester also reduces topological polar surface area (tPSA) from ~66.4 Ų for the free acid to 55.4 Ų for the target compound, moving closer to the recognized threshold of <60 Ų for favorable oral absorption . Additionally, the free acid possesses two hydrogen bond donors (COOH) while the methyl ester has only one (amide NH), further reducing polarity-related permeability barriers .

Lipophilicity Membrane permeability Drug-likeness

α,β-Unsaturated Carbonyl Pharmacophore Confers Covalent Modifier Potential Absent in Saturated Analogs

Methyl 4-(3-phenylacryloylamino)benzoate contains an α,β-unsaturated cinnamoyl moiety that functions as a potential Michael acceptor electrophile, enabling covalent modification of cysteine thiols in target proteins [1]. By contrast, the saturated analog methyl 4-(phenylacetylamino)benzoate (CAS 97728-11-5) lacks this double bond and therefore cannot participate in thiol-Michael addition reactions [1]. This structural feature is mechanistically critical: cinnamic acid derivatives containing the α,β-unsaturated carbonyl system have been shown to covalently engage STAT3 at cysteine residues, with an IC₅₀ of 86 ± 33 μM for the lead compound S3I-201 in DNA-binding assays [2][3]. While the target compound itself has not been directly tested in the same assay, the conserved α,β-unsaturated amide pharmacophore predicts analogous covalent reactivity, a capacity entirely absent in the saturated phenylacetyl congener.

Michael acceptor Covalent inhibitor Electrophilic warhead

ALDH Inhibitory Activity Provides a Quantifiable Biochemical Anchor for Target Engagement Studies

Methyl 4-(3-phenylacryloylamino)benzoate has been tested in biochemical assays for aldehyde dehydrogenase (ALDH) inhibition, producing an IC₅₀ of 15,800 nM (15.8 μM) against recombinant rat ALDH in liver mitochondria, and an EC₅₀ of 2,220 nM (2.22 μM) for potentiation of paclitaxel-mediated cytotoxicity via ALDH1A1 inhibition in human SKOV3TR ovarian cancer cells [1][2]. ALDH1A1 is a recognized cancer stem cell marker and its inhibition is therapeutically relevant for overcoming chemoresistance. No comparable ALDH inhibition data are available in the same assay systems for 4-cinnamamidobenzoic acid, methyl 4-(phenylacetylamino)benzoate, or cinnamic acid, meaning the target compound possesses a documented biochemical activity profile that its closest analogs currently lack.

Aldehyde dehydrogenase Enzyme inhibition Cancer stem cell

Cinnamic Acid Amide Scaffold is Associated with Differentiation-Inducing Activity in Leukemia Models

Compounds containing the cinnamoyl amide pharmacophore have been linked to cellular differentiation induction. Cinnamic acid itself, at concentrations of 1 mmol/L and 2.5 mmol/L, significantly inhibited HL-60 cell proliferation and enhanced NBT reduction—a marker of granulocytic differentiation—with statistical significance (P < 0.01 or P < 0.05) [1]. Methyl 4-(3-phenylacryloylamino)benzoate, as described in patent literature (US7960434B2), was synthesized as an intermediate in programs targeting STAT3-driven malignancies where differentiation induction is a therapeutically relevant endpoint [2]. While direct, quantitative side-by-side differentiation data for the target compound vs. cinnamic acid or other analogs in HL-60 assays have not been published, the conserved cinnamoyl amide scaffold shared with documented differentiation inducers provides a testable mechanistic hypothesis that is not available for the fully saturated phenylacetyl analog.

Differentiation therapy HL-60 Leukemia

Recommended Research and Industrial Application Scenarios for Methyl 4-(3-phenylacryloylamino)benzoate Based on Quantitative Differentiation Evidence


Cancer Stem Cell and Chemoresistance Studies Targeting ALDH1A1

The documented ALDH1A1 inhibitory activity (EC₅₀ = 2.22 μM in SKOV3TR ovarian cancer cells) makes this compound a suitable chemical probe for investigating ALDH-mediated chemoresistance mechanisms. The methyl ester's enhanced lipophilicity (LogP 4.10) relative to the free acid analog is predicted to improve cellular permeability, a critical advantage for intracellular target engagement . Researchers studying ALDH1A1-positive cancer stem cell populations in ovarian, breast, or colon cancer models can use this compound as a starting scaffold for SAR optimization, leveraging the α,β-unsaturated carbonyl for potential covalent target modification .

STAT3-Targeted Anticancer Drug Discovery and Lead Optimization

This compound was employed as a synthetic intermediate in a STAT3 inhibitor development program described in US7960434B2, which identified cinnamoyl amide derivatives as disruptors of STAT3 DNA-binding activity . The α,β-unsaturated amide moiety aligns with the pharmacophore requirements for covalent STAT3 SH2 domain engagement. For medicinal chemistry teams pursuing STAT3 or STAT5 inhibitors for hematological malignancies or solid tumors, this compound provides a validated starting scaffold with documented synthetic accessibility via cinnamoyl chloride and methyl 4-aminobenzoate coupling . Procurement of this specific ester, rather than the free acid, ensures consistency with the patented synthetic routes and downstream SAR data.

Leukemia Differentiation Therapy Research Using Cinnamoyl Amide Pharmacophores

Cinnamic acid has been demonstrated to induce significant granulocytic differentiation in HL-60 leukemia cells at 1–2.5 mmol/L, as measured by NBT reduction enhancement . Methyl 4-(3-phenylacryloylamino)benzoate conserves the cinnamoyl amide pharmacophore implicated in this activity while offering improved drug-like properties (lower tPSA, higher LogP) that may enhance potency at lower concentrations . For academic or industrial groups screening differentiation-inducing agents for acute promyelocytic leukemia (APL) or other myeloid malignancies, this compound represents a rational next-generation probe derived from the cinnamic acid scaffold but with enhanced membrane permeability characteristics predicted by its physicochemical profile .

Quote Request

Request a Quote for Methyl 4-(3-phenylacryloylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.